

# 1-(Furan-2-yl)hexan-1-amine hydrochloride structural elucidation and characterization

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	1-(Furan-2-yl)hexan-1-amine hydrochloride
CAS No.:	1864062-53-2
Cat. No.:	B1446881

[Get Quote](#)

An In-Depth Technical Guide to the Structural Elucidation and Characterization of **1-(Furan-2-yl)hexan-1-amine Hydrochloride**

## Executive Summary

The structural elucidation of specialized heterocyclic aliphatic amines, such as **1-(Furan-2-yl)hexan-1-amine hydrochloride**, requires a rigorous, multi-modal analytical approach. As a bifunctional molecule featuring a reactive furan ring and a primary amine tethered to a stereogenic center, this compound presents unique analytical challenges. Its characterization is critical for researchers utilizing it as a building block in medicinal chemistry or materials science.

This whitepaper outlines a field-proven, self-validating analytical framework for the absolute structural confirmation and physicochemical characterization of **1-(Furan-2-yl)hexan-1-amine hydrochloride**. By establishing causality between molecular architecture and instrumental response, this guide ensures high-fidelity data interpretation.

## Molecular Architecture & Physicochemical Profile

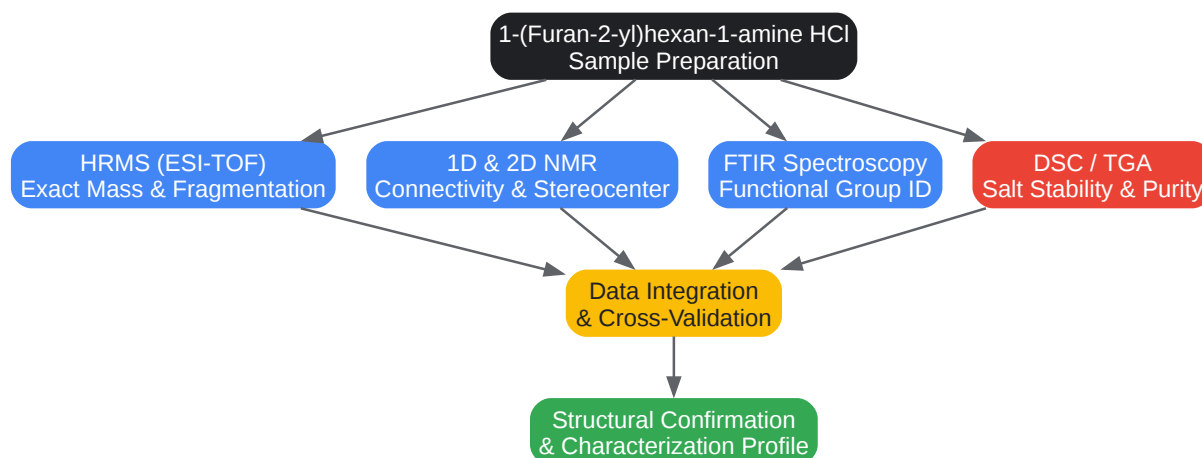
1-(Furan-2-yl)hexan-1-amine is an  $\alpha$ -alkyl furanmethanamine. The molecule consists of a furan-2-yl headgroup, a chiral  $\alpha$ -carbon bearing a primary amine, and a linear pentyl chain. In its hydrochloride salt form, the protonated amine ( $-\text{NH}_3^+$ ) significantly alters the electronic environment of the  $\alpha$ -carbon and adjacent furan ring, dictating the choice of analytical solvents and ionization methods[1].

Table 1: Theoretical Physicochemical Properties

Property	Value / Description
Chemical Formula	C <sub>10</sub> H <sub>17</sub> NO·HCl
Monoisotopic Mass (Free Base)	167.1310 Da
Molecular Weight (Salt)	203.71 g/mol
Structural Features	Furan ring, chiral center (C1), pentyl aliphatic chain
Predicted pKa (Amine)	~9.5 – 10.2
Physical State	White to off-white crystalline powder

## Core Structural Elucidation Protocols

To achieve unequivocal structural confirmation, we employ an orthogonal analytical strategy. Each technique acts as a self-validating node within the broader analytical workflow.



[Click to download full resolution via product page](#)

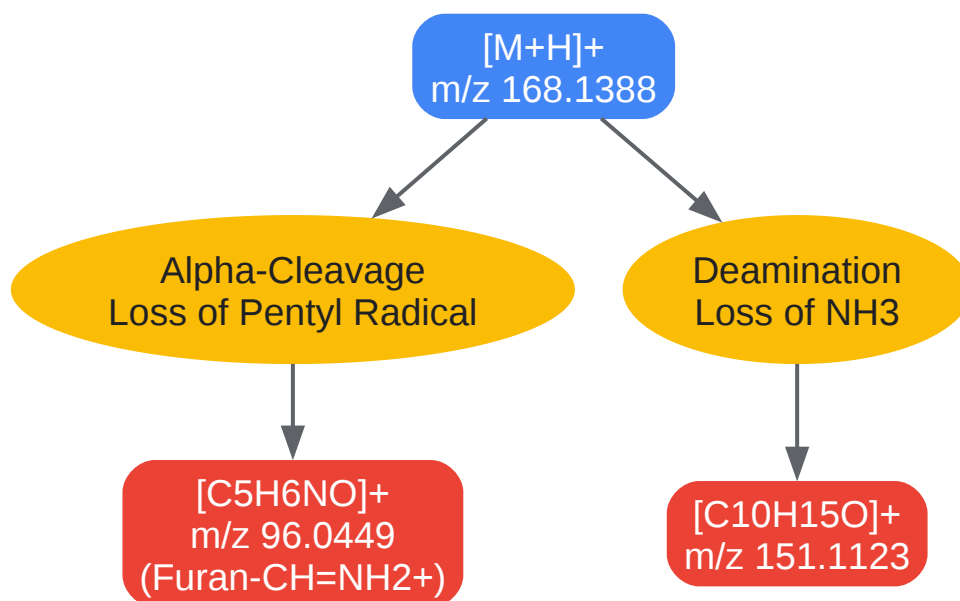
Caption: Orthogonal analytical workflow for the structural elucidation of furan-containing amine salts.

## High-Resolution Mass Spectrometry (HRMS)

**Causality & Choice:** The basic nature of the primary amine makes it highly amenable to positive Electrospray Ionization (ESI+). HRMS-TOF is utilized not just for the exact mass, but to validate the structural connectivity through collision-induced dissociation (CID).

**Self-Validating Mechanism:** The isotopic pattern of the  $[M+H]^+$  peak must perfectly align with the theoretical distribution of  $C_{10}H_{18}NO^+$ . Furthermore, the fragmentation must follow the established dissociation pathways of furan derivatives[2]. The dominant pathway is  $\alpha$ -cleavage, driven by the stability of the resulting resonance-stabilized furan-imminium ion.

- Parent Ion:  $m/z$  168.1388 ( $[M+H]^+$ )
- Diagnostic Fragment 1 ( $\alpha$ -cleavage): Loss of the pentyl radical ( $C_5H_{11}\cdot$ ) yields a highly stable  $[C_5H_6NO]^+$  fragment at  $m/z$  96.0449.
- Diagnostic Fragment 2 (Deamination): Loss of  $NH_3$  yields  $[C_{10}H_{15O}]^+$  at  $m/z$  151.1123.



[Click to download full resolution via product page](#)

Caption: Primary ESI+ MS/MS fragmentation pathways of 1-(Furan-2-yl)hexan-1-amine.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Causality & Choice:** To observe the protonated amine ( $-\text{NH}_3^+$ ) and prevent rapid deuterium exchange, DMSO- $d_6$  is strictly selected over  $\text{CDCl}_3$ [3]. The electron-withdrawing nature of the  $-\text{NH}_3^+$  group strongly deshields the  $\alpha$ -proton, shifting it downfield compared to the free base. Furan ring protons exhibit highly characteristic coupling constants ( $J_{3,4} \approx 3.4$  Hz,  $J_{4,5} \approx 1.8$  Hz) [4].

**Self-Validating Mechanism:** The integration of the aliphatic chain must exactly equal 11 protons relative to the 3 distinct furan protons. Any deviation indicates aliphatic impurities or incomplete salt formation.

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Assignments ( DMSO- $d_6$ , 500 MHz / 125 MHz)

Position	<sup>1</sup> H Shift (ppm) & Multiplicity	<sup>13</sup> C Shift (ppm)	Assignment Rationale
Furan C-5'	7.65 (dd, 1H, J=1.8,0.8 Hz)	143.2	Adjacent to oxygen; highly deshielded.
Furan C-3'	6.45 (d, 1H, J=3.4 Hz)	108.5	β to oxygen, adjacent to substitution[4].
Furan C-4'	6.40 (dd, 1H, J=3.4,1.8 Hz)	110.8	β to oxygen; characteristic doublet of doublets.
α -CH (C1)	4.40 (t, 1H, J=7.2 Hz)	49.5	Deshielded by adjacent -NH <sub>3</sub> <sup>+</sup> and furan ring.
Alkyl C2	1.85 (m, 2H)	32.1	Adjacent to the chiral center.
Alkyl C3-C5	1.20 - 1.40 (m, 6H)	22.0 - 31.0	Bulk methylene envelope of the pentyl chain.
Terminal C6	0.85 (t, 3H, J=7.0 Hz)	13.9	Terminal methyl group.
Amine ( -NH <sub>3</sub> <sup>+</sup> )	8.40 (br s, 3H)	N/A	Broadened due to quadrupolar relaxation of Nitrogen.

## Physicochemical Characterization & Thermal Analysis

To confirm the purity and physical form of the hydrochloride salt, thermal profiling is mandatory.

- Differential Scanning Calorimetry (DSC): A sharp endothermic peak corresponding to the melting point of the hydrochloride salt is expected. A broad peak serves as an immediate red flag for polymorphic impurities, residual solvents, or a mixture of free base and salt.

- Thermogravimetric Analysis (TGA): Run concurrently with DSC. The absence of weight loss prior to the melting endotherm confirms the compound is not a hydrate or solvate. Post-melting weight loss indicates thermal decomposition (loss of HCl gas).

## Experimental Methodologies (Step-by-Step)

### Protocol A: NMR Sample Preparation and Acquisition

- Desiccation: Dry 15 mg of 1-(Furan-2-yl)hexan-1-amine HCl under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace moisture.
- Solvation: Dissolve the dried powder in 0.6 mL of anhydrous DMSO-d<sub>6</sub>(100.0 atom % D) containing 0.03% v/v TMS as an internal standard.
- Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter directly into a 5 mm precision NMR tube to ensure a homogenous magnetic field.
- Acquisition: Acquire 1H NMR at 298 K with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the slowly relaxing -NH<sub>3</sub><sup>+</sup>protons.

### Protocol B: HRMS-TOF Analysis

- Dilution: Prepare a 1 μ g/mL solution of the compound in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Note: Formic acid ensures complete ionization.
- Blank Validation: Inject the solvent blank first to map background isobaric interferences.
- Tuning: Infuse the sample at 10 μ L/min. Optimize the capillary voltage to ~3.5 kV.
- Fragmentation: Perform MS/MS using a collision energy (CE) ramp from 10 eV to 30 eV using Argon as the collision gas to maximize the yield of the m/z 96.04 diagnostic fragment.

### Protocol C: Thermal Profiling (DSC/TGA)

- Preparation: Weigh exactly 3.00 mg of the sample into an aluminum standard crucible. Crimp the lid and pierce a pinhole to allow gas escape.
- Purge: Place in the DSC furnace and purge with dry Nitrogen at 50 mL/min for 10 minutes.

- Ramp: Heat the sample from 25°C to 300°C at a strictly controlled rate of 10°C/min.
- Validation: Cross-reference the integrated enthalpy of the melt ( $\Delta H_m$ ) against historical batch data to validate crystalline purity.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Cas 1121-46-6,2-FURAN-2-YL-ETHYLAMINE | lookchem \[lookchem.com\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. chemrxiv.org \[chemrxiv.org\]](#)
- To cite this document: BenchChem. [1-(Furan-2-yl)hexan-1-amine hydrochloride structural elucidation and characterization]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1446881/docs#1-furan-2-yl-hexan-1-amine-hydrochloride-structural-elucidation-and-characterization\]](https://www.benchchem.com/product/b1446881/docs#1-furan-2-yl-hexan-1-amine-hydrochloride-structural-elucidation-and-characterization)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)